molecular formula C17H21NO B1385206 3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline CAS No. 1040686-58-5

3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline

Cat. No. B1385206
M. Wt: 255.35 g/mol
InChI Key: ZJYVXGMEXMMKFJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline, also known as DMNPEA, is an organic compound that has been widely studied in the scientific community due to its potential applications in a variety of fields. DMNPEA has a wide range of properties that make it an attractive option for research and experimentation. For instance, DMNPEA is a colorless, volatile liquid with a boiling point of 155 °C and a melting point of -20 °C. It is also highly soluble in common solvents such as ethanol and water. This compound was first synthesized in the 1950s and has since been used in a variety of scientific applications.

Scientific Research Applications

Chemical Structure and Properties

The compound, similar to 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and its analogue 3,4-dimethyl-N-[1-(1-thiophen-2-yl)ethylidene]aniline, exhibits basic heterocyclic imino structures. These structures are characterized by a planar backbone, differentiating in the heteroatoms of the five-membered heterocyclic rings. Such compounds are noted for their ability to form dimers and one-dimensional supramolecular chains through hydrogen bonds and π interactions, which could be vital in understanding the reactivity and binding properties of 3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline (Su et al., 2013).

Reactions and Synthetic Applications

The compound's potential reactivity can be inferred from similar anilines. For instance, in the presence of NaY faujasite, dimethyl carbonate acts as a highly chemoselective methylating agent for functionalized anilines, indicating the compound's potential in selective synthesis processes. Such reactions proceed with high selectivity and yield, demonstrating the compound's utility in chemical synthesis and the modification of aniline structures (Selva, Tundo, & Perosa, 2003).

Spectroscopic Analysis and Computational Studies

Spectroscopic and computational studies on related compounds, such as 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, provide insights into the molecular geometry, electronic structure, and interaction of aniline derivatives. Such studies include vibrational frequency analysis, FT–IR, UV–Vis spectrum, and theoretical calculations using methods like DFT and AIM, which help in understanding the electronic properties and interactions at the molecular level. This information is crucial for the characterization and application of 3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline in various fields (Ceylan et al., 2016).

Kinetic Studies and Mechanism Investigation

Kinetic studies on similar compounds, like the ozonolysis of 2,4-xylidine in acidic aqueous solution, highlight the reaction mechanisms and product evolution, providing a foundation for understanding the reactivity and transformation of 3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline under various conditions. Such studies shed light on the oxidative pathways and the formation of intermediate products, essential for predicting the compound's behavior in different chemical environments (Machulek et al., 2009).

properties

IUPAC Name

3,5-dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13-4-6-17(7-5-13)19-9-8-18-16-11-14(2)10-15(3)12-16/h4-7,10-12,18H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYVXGMEXMMKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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